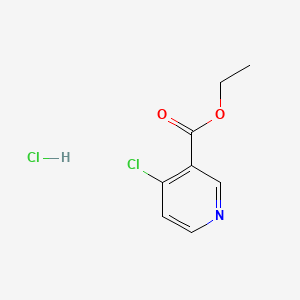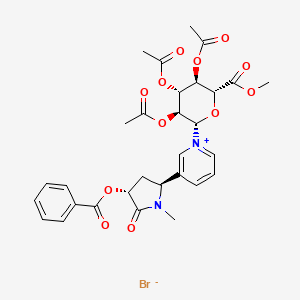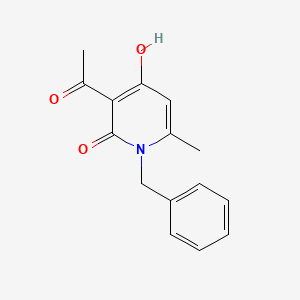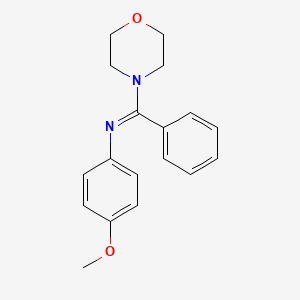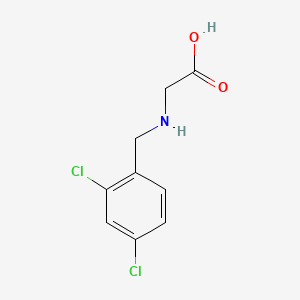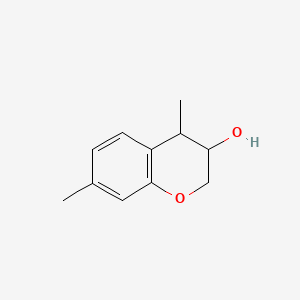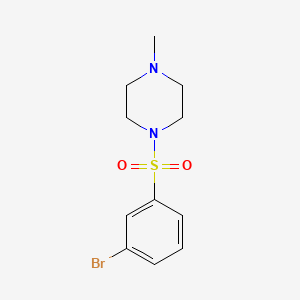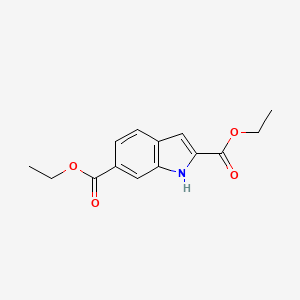
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and has the formula C5H5N. It also contains a methoxy group (-OCH3) and a phenol group (a benzene ring bonded to a hydroxyl group). The presence of these functional groups could influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the addition of the methoxy and phenol groups. This could be achieved through a variety of organic synthesis methods, including condensation reactions and substitution reactions .Molecular Structure Analysis
The molecular structure of the compound would be influenced by the presence of the pyridine ring, which contributes to the compound’s aromaticity. The methoxy and phenol groups could also participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyridine ring, which can act as a nucleophile in reactions. The methoxy and phenol groups could also influence the compound’s reactivity, as they can participate in a variety of reactions, including oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the pyridine ring and the methoxy and phenol groups. For example, the compound’s solubility could be influenced by the ability of these groups to participate in hydrogen bonding .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
185247-71-6 |
|---|---|
Nombre del producto |
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride |
Fórmula molecular |
C18H20Cl2N2O2 |
Peso molecular |
367.27 |
Nombre IUPAC |
(4Z)-3-methoxy-4-[(6-pyridin-3-yl-1,2,3,4-tetrahydropyridin-5-yl)methylidene]cyclohexa-2,5-dien-1-one;dihydrochloride |
InChI |
InChI=1S/C18H18N2O2.2ClH/c1-22-17-11-16(21)7-6-13(17)10-14-4-3-9-20-18(14)15-5-2-8-19-12-15;;/h2,5-8,10-12,20H,3-4,9H2,1H3;2*1H/b13-10-;; |
Clave InChI |
FRXSKOYKAUCGJN-CAPVWHLOSA-N |
SMILES |
COC1=CC(=O)C=CC1=CC2=C(NCCC2)C3=CN=CC=C3.Cl.Cl |
Sinónimos |
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





